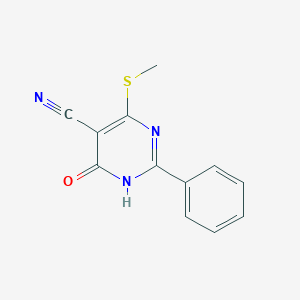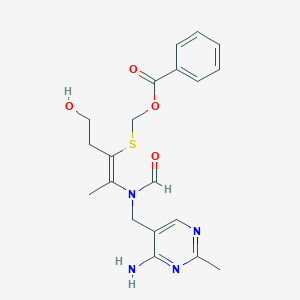
Dibromo(1,10-phenanthroline)copper(II)
Overview
Description
Dibromo(1,10-phenanthroline)copper(II) is a coordination compound with the empirical formula C₁₂H₁₀Br₂CuN₂ It is known for its distinctive structure, where a copper(II) ion is coordinated by two bromine atoms and a 1,10-phenanthroline ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(1,10-phenanthroline)copper(II) can be synthesized through the reaction of copper(II) bromide with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving copper(II) bromide in a solvent such as ethanol or acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Dibromo(1,10-phenanthroline)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibromo(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The bromine atoms in the complex can be substituted by other ligands, such as chloride or nitrate, through ligand exchange reactions.
Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal ions, forming mixed-metal complexes.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using halide salts such as sodium chloride or sodium nitrate.
Coordination: Coordination reactions often involve the use of metal salts like copper(II) sulfate or nickel(II) chloride.
Major Products Formed
Oxidation-Reduction: Products include copper(I) or copper(III) complexes.
Substitution: Products include substituted complexes like dichloro(1,10-phenanthroline)copper(II).
Coordination: Products include mixed-metal complexes with varying stoichiometries.
Scientific Research Applications
Dibromo(1,10-phenanthroline)copper(II) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is investigated for its interactions with biomolecules, such as DNA, and its potential as an anticancer agent.
Analytical Chemistry: The compound is used in analytical methods to detect and quantify various analytes.
Mechanism of Action
The mechanism of action of Dibromo(1,10-phenanthroline)copper(II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper(II) center can undergo electron transfer processes, facilitating catalytic reactions. The 1,10-phenanthroline ligand enhances the stability and reactivity of the complex, allowing it to interact with molecular targets such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activity or the induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(1,10-phenanthroline)copper(II)
- Dibromo(1,10-phenanthroline)nickel(II)
- Dichloro(1,10-phenanthroline)nickel(II)
Uniqueness
Dibromo(1,10-phenanthroline)copper(II) is unique due to the presence of bromine atoms, which influence its reactivity and coordination behavior. Compared to its chloro analogs, the bromine atoms provide different steric and electronic effects, leading to variations in catalytic activity and biological interactions. The specific combination of copper(II) and 1,10-phenanthroline also imparts distinct properties that are not observed in similar nickel complexes.
Properties
IUPAC Name |
dibromocopper;1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUHWXSXGSVTMY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2CuN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421996 | |
| Record name | Dibromo(1,10-phenanthroline)copper(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19319-86-9 | |
| Record name | Dibromo(1,10-phenanthroline)copper(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromo(1,10-phenanthroline)copper(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry of the copper ion in Dibromo(1,10-phenanthroline)copper(II)?
A1: The copper ion in Dibromo(1,10-phenanthroline)copper(II) exhibits a distorted square planar coordination geometry. The abstract states that the copper has "elongated tetragonal coordination" []. This means that the copper ion is directly bonded to four atoms in a roughly square planar arrangement, with two additional atoms located further away, above and below the plane.
Q2: How does the crystal structure of Dibromo(1,10-phenanthroline)copper(II) influence its overall structure?
A2: The crystal structure reveals that Dibromo(1,10-phenanthroline)copper(II) forms a polymeric chain. The abstract mentions that "the other bonds are with the bromines of the copper above and below which form the complex polymeric chain in the crystal" []. This suggests that the bromine atoms of one Dibromo(1,10-phenanthroline)copper(II) molecule interact with the copper atoms of adjacent molecules, creating a repeating chain structure throughout the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)





![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)

